Py-ds-Prp-Osu

Description

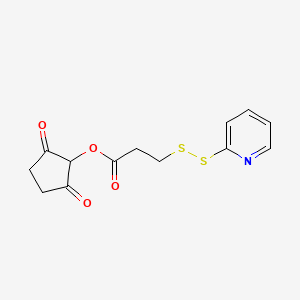

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO4S2 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

(2,5-dioxocyclopentyl) 3-(pyridin-2-yldisulfanyl)propanoate |

InChI |

InChI=1S/C13H13NO4S2/c15-9-4-5-10(16)13(9)18-12(17)6-8-19-20-11-3-1-2-7-14-11/h1-3,7,13H,4-6,8H2 |

InChI Key |

SXJJSALQDJZYKA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C(C1=O)OC(=O)CCSSC2=CC=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Chemical Identity and Utility of Py-ds-Prp-Osu (SPDP) for Bioconjugation

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the chemical crosslinker commonly referred to as Py-ds-Prp-Osu. This guide clarifies that the nomenclature "this compound" is a shorthand for the well-established heterobifunctional crosslinking reagent, SPDP (Succinimidyl 3-(2-pyridyldithio)propionate). This document provides an in-depth look at its chemical structure, properties, and detailed protocols for its application in bioconjugation, a critical process in the development of targeted therapeutics and diagnostic agents.

The molecule, this compound, is more formally known as N-Succinimidyl 3-(2-pyridyldithio)propionate. The acronym serves as a descriptive breakdown of its constituent chemical moieties: a pyridyl (Py) group, a disulfide (ds) bond, a propionyl (Prp) linker, and an O-succinimide (Osu) ester, specifically an N-hydroxysuccinimide (NHS) ester. This strategic combination of functional groups makes it a versatile tool for covalently linking molecules, particularly proteins.

Chemical Structure and Properties

The core of this compound's functionality lies in its heterobifunctional nature. It possesses two different reactive groups: an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines (such as the side chain of lysine residues in proteins) to form stable amide bonds, and a pyridyl disulfide group that reacts with sulfhydryl (thiol) groups (from cysteine residues) to create a disulfide bond. A key feature of this disulfide bond is its cleavability under reducing conditions, a property that is highly advantageous in drug delivery systems for the controlled release of a payload.

Below is a visual representation of the chemical structure of this compound (SPDP).

Caption: Chemical structure of this compound (SPDP).

A summary of the key quantitative data for this compound (SPDP) is provided in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | N-Succinimidyl 3-(2-pyridyldithio)propionate | [1][2] |

| Synonyms | SPDP, this compound | [2][3] |

| CAS Number | 68181-17-9 | [2] |

| Molecular Formula | C₁₂H₁₂N₂O₄S₂ | |

| Molecular Weight | 312.36 g/mol | [2] |

| Appearance | White to light yellow solid | [2][3] |

| Purity | >90% - ≥95% | [2] |

| Spacer Arm Length | 6.8 Å | [2] |

| Melting Point | 84-86 °C | [2] |

| Solubility | Soluble in DMSO and DMF | [3] |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Pyridyl disulfide | [2] |

| Target Moieties | Primary amines (-NH₂), Sulfhydryls (-SH) | [2] |

Experimental Protocols

The utility of this compound (SPDP) is best demonstrated through its application in bioconjugation. Below are detailed methodologies for a typical protein-protein crosslinking experiment.

Materials

-

SPDP (this compound)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein A (containing primary amines, e.g., IgG)

-

Protein B (containing a free sulfhydryl group, or to be modified to contain one)

-

Phosphate Buffered Saline (PBS) with EDTA (PBS-EDTA): 100mM sodium phosphate, 150mM NaCl, 1mM EDTA, pH 7.5

-

Dithiothreitol (DTT)

-

Acetate Buffer: 100mM sodium acetate, 100mM NaCl, pH 4.5

-

Desalting columns

Protocol 1: Modification of a Protein with SPDP (Introduction of a Pyridyl Disulfide Moiety)

This protocol describes the reaction of SPDP with a protein containing primary amines to introduce a thiol-reactive pyridyl disulfide group.

-

Preparation of SPDP solution: Equilibrate the vial of SPDP to room temperature before opening. Prepare a 20mM solution of SPDP by dissolving 2mg in 320µL of DMSO or DMF.[4]

-

Protein Preparation: Dissolve the protein to be modified (e.g., IgG) in PBS-EDTA at a concentration of 2-5 mg/mL.[4]

-

Reaction: Add a 20-fold molar excess of the 20mM SPDP solution to the protein solution. For example, add 25µL of 20mM SPDP to 1mL of a 2-5 mg/mL protein solution.[4]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[4]

-

Purification: Remove excess, non-reacted SPDP and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with PBS-EDTA.[4]

-

(Optional) Quantification of Modification: The degree of SPDP incorporation can be determined by measuring the release of pyridine-2-thione upon reduction of the disulfide bond. To do this, a small aliquot of the modified protein is treated with an excess of DTT (e.g., 50mM) in a suitable buffer. The concentration of the released pyridine-2-thione is measured spectrophotometrically by its absorbance at 343 nm (molar extinction coefficient, ε = 8.08 x 10³ M⁻¹cm⁻¹).[4]

Protocol 2: Conjugation of an SPDP-Modified Protein to a Sulfhydryl-Containing Protein

This protocol outlines the crosslinking of the pyridyl disulfide-activated protein from Protocol 1 with a second protein that has a free sulfhydryl group.

-

Preparation of Sulfhydryl-Containing Protein: If the second protein does not have an accessible free sulfhydryl group, one can be introduced. If the protein has native disulfide bonds that can be selectively reduced, treat the protein with 50mM DTT in acetate buffer for 30 minutes at room temperature. The acetate buffer at pH 4.5 helps to avoid the reduction of native disulfide bonds.[4] Excess DTT must then be removed using a desalting column equilibrated with PBS-EDTA.[4]

-

Conjugation Reaction: Mix the SPDP-modified protein (from Protocol 1, step 5) with the sulfhydryl-containing protein in a molar ratio of approximately 1:1 to 1:3 (modified protein:sulfhydryl protein).[4]

-

Incubation: Incubate the reaction mixture for 18 hours at room temperature or at 4°C.[4]

-

Purification of the Conjugate: The resulting conjugate can be purified from the unconjugated proteins and any byproducts using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.[4][5]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical protein-protein conjugation experiment using this compound (SPDP) where one of the proteins requires modification to introduce a free sulfhydryl group.

References

Deconstructing "Py-ds-Prp-Osu": A Technical Guide to SPDP Crosslinker Chemistry and Platelet-Rich Plasma Preparation

Introduction

The term "Py-ds-Prp-Osu" does not correspond to a recognized chemical compound or biological entity. It appears to be a composite of several distinct scientific terms: "Py-ds" (Pyridyl disulfide), "Prp" (Platelet-Rich Plasma), and "Osu" (O-succinimidyl ester). This technical guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on these components. The guide will focus on N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), a crosslinker that embodies the "Py-ds" and "Osu" moieties, and the preparation and purification of Platelet-Rich Plasma (PRP). A hypothetical workflow for the bioconjugation of a molecule to a component of PRP using SPDP will also be presented.

Part 1: The "Py-ds-Osu" Moiety - N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

SPDP is a heterobifunctional crosslinker used to conjugate molecules containing primary amines to molecules with sulfhydryl (thiol) groups.[1][2][3] The "Osu" component is an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, while the "Py-ds" pyridyl disulfide group reacts with sulfhydryls.[2][4][5] This results in a cleavable disulfide bond, which can be advantageous in applications such as antibody-drug conjugates (ADCs).[1][2]

Synthesis and Availability

SPDP is commercially available from various suppliers.[6][7][8] While its synthesis is documented, for most research and development purposes, utilizing a commercial source ensures high purity and quality. SPDP has limited aqueous solubility and is typically dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction mixture.[4][5]

Reaction Mechanism

The conjugation process with SPDP involves two primary reactions:

-

Reaction with Amines: The NHS ester of SPDP reacts with primary amines (e.g., on the surface of a protein) to form a stable amide bond. This reaction is most efficient at a pH of 7-8.[2][5][9]

-

Reaction with Sulfhydryls: The pyridyl disulfide group reacts with a sulfhydryl group to form a new disulfide bond, releasing pyridine-2-thione.[2][5] The release of this byproduct can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.[2][9]

Experimental Protocol: Protein Modification with SPDP

This protocol outlines the general steps for modifying a protein with SPDP and conjugating it to a sulfhydryl-containing molecule.

-

Reagent Preparation:

-

Protein Activation with SPDP:

-

Add the SPDP stock solution to the protein solution. The molar ratio of SPDP to protein will need to be optimized for the specific application.

-

Incubate the reaction for 30-60 minutes at room temperature.[9]

-

-

Purification of SPDP-modified Protein:

-

Remove excess, unreacted SPDP using a desalting column or dialysis. This step is crucial to prevent interference in the subsequent conjugation step.

-

-

Conjugation to a Sulfhydryl-containing Molecule:

-

Add the sulfhydryl-containing molecule to the purified SPDP-activated protein.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5]

-

-

Purification of the Conjugate:

-

The final conjugate can be purified from unconjugated proteins and byproducts using size-exclusion chromatography.[10]

-

Part 2: "Prp" - Platelet-Rich Plasma

Platelet-Rich Plasma (PRP) is an autologous concentrate of platelets in a small volume of plasma.[1] It is enriched with various growth factors and cytokines that play a crucial role in tissue healing and regeneration.[11]

Preparation of Platelet-Rich Plasma

PRP is typically prepared by differential centrifugation of whole blood.[12] The double centrifugation method is widely recommended to achieve a higher platelet concentration.[13]

Experimental Protocol: Double Centrifugation Method for PRP Preparation

-

Blood Collection:

-

Collect whole blood via venipuncture into tubes containing an anticoagulant such as Acid Citrate Dextrose (ACD).[12]

-

-

First Centrifugation (Soft Spin):

-

Centrifuge the whole blood at a low speed (e.g., 100-300 x g) for 5-10 minutes.[13] This separates the red blood cells from the plasma and platelets.

-

Carefully transfer the supernatant, which contains the plasma and platelets, to a new sterile tube.

-

-

Second Centrifugation (Hard Spin):

-

Centrifuge the platelet-containing plasma at a higher speed (e.g., 400-750 x g) for 10-17 minutes.[13] This will pellet the platelets at the bottom of the tube.

-

-

PRP Isolation:

-

Remove the upper portion of the supernatant, which is platelet-poor plasma (PPP).

-

Resuspend the platelet pellet in the remaining small volume of plasma to obtain PRP.

-

| Parameter | First Centrifugation (Soft Spin) | Second Centrifugation (Hard Spin) |

| Relative Centrifugal Force (RCF) | 100 - 300 x g | 400 - 750 x g |

| Time | 5 - 10 minutes | 10 - 17 minutes |

| Purpose | Separate red blood cells | Concentrate platelets |

Purification and Characterization of PRP

-

Purification: The centrifugation process itself is the primary method of purification, separating platelets from other blood components.

-

Characterization: The quality of the PRP is determined by the platelet concentration, which should ideally be 3-5 times that of whole blood.[14] Platelet counts can be performed using a hematology analyzer. The concentration of growth factors can be measured using ELISA.

Part 3: Hypothetical Application - Conjugation of a Therapeutic Molecule to a PRP Growth Factor

A potential application combining these technologies could be the targeted delivery of a therapeutic agent by conjugating it to a growth factor present in PRP. This could enhance the therapeutic effect at a site of injury.

Hypothetical Experimental Workflow

This workflow outlines the conjugation of a therapeutic molecule containing a free sulfhydryl group to a growth factor (with primary amines) isolated from PRP.

While "this compound" is not a standard scientific term, its constituent parts represent important tools in biotechnology and regenerative medicine. SPDP is a versatile crosslinker for creating cleavable disulfide bonds between molecules, and PRP is a valuable autologous source of growth factors for promoting tissue repair. Understanding the principles and methodologies of each allows for their innovative application in drug development, diagnostics, and therapeutics. This guide provides the foundational knowledge for researchers and scientists to explore these applications.

References

- 1. nbinno.com [nbinno.com]

- 2. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 3. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) [nanocs.net]

- 4. LC-SPDP(琥珀酰亚胺基6-[3(2-吡啶基二硫代)丙酰胺基己酸己酸酯) | Sigma-Aldrich [sigmaaldrich.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. SPDP (succinimidyl 3-(2-pyridyldithio)propionate) 50 mg | Buy Online | Thermo Scientific™ [thermofisher.com]

- 7. Succinimidyl 3-(2-Pyridyldithio)Propionate (SPDP) 100 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 8. LC-SPDP (succinimidyl 6-(3(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online [thermofisher.com]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Platelet-rich plasma - Wikipedia [en.wikipedia.org]

- 12. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of Platelet-Rich Plasma: National IADVL PRP Taskforce Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Turn down - turn up: a simple and low-cost protocol for preparing platelet-rich plasma | Clinics [elsevier.es]

Py-ds-Prp-Osu stability and storage conditions

As the identifier "Py-ds-Prp-Osu" does not correspond to a standard chemical nomenclature, this guide focuses on the widely used and structurally equivalent heterobifunctional crosslinking agent, N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) . The components of the user-provided name directly correlate to the functional moieties of SPDP: a pyridyl-disulfide (Py-ds) group, a propionate (Prp) linker, and an O-succinimidyl ester (Osu) . This document provides a comprehensive overview of the stability and storage conditions for this class of reagents, intended for researchers, scientists, and drug development professionals.

Overview of this compound (SPDP)

SPDP is a heterobifunctional crosslinker used to conjugate molecules containing primary amines to molecules containing sulfhydryl (thiol) groups.[1] It is a valuable tool in bioconjugation, particularly for creating antibody-drug conjugates (ADCs), preparing immunogens, and linking proteins.[2][3] The reagent consists of two primary reactive groups connected by a spacer arm:

-

N-hydroxysuccinimide (NHS) Ester: Reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[4]

-

2-Pyridyldithio Group: Reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form a reversible disulfide bond.[4]

The disulfide bond formed is cleavable by reducing agents, which is a key feature for applications requiring the release of a conjugated molecule.[2]

Stability Profile

The stability of this compound is primarily dictated by the chemical stability of its two reactive ends: the NHS ester and the 2-pyridyldithio group. The most critical factor influencing its stability in solution is the susceptibility of the NHS ester to hydrolysis.

NHS Ester Stability

The NHS ester is highly susceptible to hydrolysis in aqueous solutions. This hydrolysis is a competing reaction to the desired conjugation with primary amines and its rate is strongly dependent on pH and temperature.[5]

-

Effect of pH: The rate of hydrolysis increases significantly with increasing pH.[2][4] At a neutral pH, the NHS ester has a half-life of several hours, providing a reasonable window for conjugation. However, as the pH becomes more alkaline, the half-life shortens dramatically.[4][5]

-

Effect of Temperature: Lower temperatures slow down the rate of hydrolysis. Reactions are often performed at room temperature for convenience, but for molecules that are sensitive or when conjugation efficiency is low, performing the reaction at 4°C can help minimize hydrolysis.[5]

Pyridyl Disulfide Stability

The 2-pyridyldithio group is generally stable under non-reducing conditions. Its primary reactivity is a thiol-disulfide exchange with a free sulfhydryl group.

-

Effect of pH: The thiol-disulfide exchange reaction occurs optimally in the pH range of 7 to 8.[2][4]

-

Effect of Reducing Agents: The disulfide bond is intentionally designed to be cleaved by reducing agents like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[6] Therefore, buffers and solutions used for conjugation must be free of such agents until cleavage is desired.[4]

The following table summarizes the key stability data for the NHS ester moiety.

| Parameter | Condition | Half-life of NHS Ester | Citation(s) |

| pH | pH 7.0, 0°C | 4 - 5 hours | [5][7] |

| pH 7.0, Room Temperature | Several hours | [2][4] | |

| pH 8.6, 4°C | 10 minutes | [5][7] | |

| pH 9.0, Room Temperature | < 10 minutes | [2][4] | |

| Solvent | Anhydrous DMSO or DMF | Stable when stored properly | [8] |

| Aqueous Buffers | Prone to hydrolysis | [5] | |

| Additives | Primary amine-containing buffers (e.g., Tris) | Incompatible, reacts with buffer | [5] |

Storage Conditions

Proper storage is critical to maintain the reactivity of solid this compound and its stock solutions.

Solid Reagent

The solid, powdered form of the reagent is sensitive to moisture.[9]

| Condition | Recommendation | Citation(s) |

| Temperature | Store at -20°C for long-term storage. | [1][9][10] |

| Atmosphere | Store under desiccating conditions. Protecting from moisture is critical. | [9][10] |

| Handling | Before opening, allow the vial to equilibrate to room temperature to prevent condensation. | [4][9] |

Stock Solutions

This compound is not readily soluble in water and is typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1]

| Condition | Recommendation | Citation(s) |

| Solvent | Use high-quality, anhydrous DMSO or DMF. | [8] |

| Preparation | Prepare solutions immediately before use. | [4] |

| Storage | Storing stock solutions is not recommended due to hydrolysis from trace moisture. | [8] |

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization is often necessary for specific applications.

Preparation of Reagent Stock Solution

-

Allow the vial of solid this compound to warm to room temperature before opening.[9]

-

Add anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 20-25 mM).[4][9] For example, dissolve 2 mg of SPDP (MW: 312.36 g/mol ) in 320 µL of DMSO for a 20 mM solution.[4]

Protocol 1: Modification of an Amine-Containing Protein (Protein-NH₂)

This protocol describes the first step of any conjugation: activating a protein with this compound.

-

Buffer Preparation: Prepare a suitable reaction buffer, such as Phosphate Buffered Saline (PBS), pH 7.2-7.5.[4] Ensure the buffer is free of primary amines (e.g., Tris) and reducing agents.[5]

-

Protein Preparation: Dissolve the protein to be modified in the reaction buffer at a concentration of 1-5 mg/mL.[9][11]

-

Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. A common starting point is a 20-fold molar excess.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature.[4][9]

-

Purification: Remove excess, unreacted reagent and byproducts (N-hydroxysuccinimide) using a desalting column or dialysis against the reaction buffer.[4][9] The protein is now "activated" (Protein-S-S-Pyridyl).

Protocol 2: Conjugation of Activated Protein to a Thiol-Containing Protein (Protein-SH)

-

Protein Preparation: Dissolve the thiol-containing protein in a reaction buffer (pH 7-8).[4] If the protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like DTT first, followed by purification to remove the DTT.[12]

-

Conjugation: Mix the purified, activated protein (Protein-S-S-Pyridyl) from Protocol 1 with the thiol-containing protein.

-

Incubation: Allow the reaction to proceed for several hours (e.g., 8-16 hours) at room temperature or 4°C.[9][11] The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[2][4]

-

Purification: Purify the final conjugate from unreacted proteins using an appropriate method, such as size exclusion chromatography.

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the two-stage reaction mechanism of this compound (SPDP) for conjugating an amine-containing protein to a thiol-containing protein.

References

- 1. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) [nanocs.net]

- 2. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 3. nbinno.com [nbinno.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - PL [thermofisher.com]

- 6. broadpharm.com [broadpharm.com]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. interchim.fr [interchim.fr]

- 9. proteochem.com [proteochem.com]

- 10. SPDP crosslinker, Cysteine and primary amine reactive short chain crosslinker (CAS 68181-17-9) | Abcam [abcam.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Pyridyl Disulfide-Propionyl-N-hydroxysuccinimide Ester (Py-ds-Prp-Osu) Reactive Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), which corresponds to the Py-ds-Prp-Osu nomenclature. SPDP is a pivotal reagent in the field of bioconjugation, enabling the linkage of molecules through amine and sulfhydryl-reactive ends. Its unique characteristic of forming a cleavable disulfide bond makes it particularly valuable in drug delivery systems, such as antibody-drug conjugates (ADCs), where controlled release of a therapeutic payload is desired.[1][2]

Core Concepts and Chemical Properties

SPDP contains two primary reactive functional groups: an N-hydroxysuccinimide (NHS) ester and a pyridyl disulfide group.

-

N-hydroxysuccinimide (NHS) Ester (the "Osu" moiety): This group reacts specifically with primary and secondary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds.[3][4] This reaction is most efficient at a pH range of 7 to 9.[3]

-

Pyridyl Disulfide (the "Py-ds" moiety): This group reacts with free sulfhydryl (thiol) groups, like those found in cysteine residues, through a disulfide exchange reaction. This process forms a new disulfide bond and releases pyridine-2-thione, a chromophore that can be quantified spectrophotometrically to monitor the reaction progress.[5][6] The optimal pH for this reaction is between 7 and 8.[3][5]

The propionyl ("Prp") group acts as a spacer between the NHS ester and the disulfide bond. The resulting disulfide linkage is cleavable by reducing agents such as dithiothreitol (DTT) or under the reducing conditions found within cells, which is a key feature for drug release mechanisms.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of SPDP and related reagents.

| Parameter | Value | Conditions | Reference(s) |

| NHS Ester Reaction | |||

| Optimal pH | 7.0 - 9.0 | Amine conjugation | [3] |

| Half-life at pH 7 | Several hours | Hydrolysis | [3][5] |

| Half-life at pH 9 | < 10 minutes | Hydrolysis | [3][5] |

| Pyridyl Disulfide Reaction | |||

| Optimal pH | 7.0 - 8.0 | Sulfhydryl conjugation | [3][5] |

| Pyridine-2-thione Monitoring | |||

| Maximum Absorbance (λmax) | 343 nm | Spectrophotometry | [5] |

| Molar Extinction Coefficient (ε) | 8,080 M⁻¹cm⁻¹ | at 343 nm | [5] |

| Disulfide Bond Cleavage | |||

| Reducing Agent | Dithiothreitol (DTT) | General cleavage | [3][7] |

| DTT Concentration for Cleavage at pH 4.5 | 25 mM | Preserves native protein disulfides | [3][7] |

Experimental Protocols

Protocol 1: Modification of a Protein with SPDP (Introduction of a Pyridyl Disulfide Moiety)

This protocol describes the initial step of reacting a protein's primary amines with SPDP.

Materials:

-

Protein to be modified

-

SPDP reagent

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5

-

Desalting column

Procedure:

-

Equilibrate the SPDP reagent to room temperature before opening.

-

Immediately before use, prepare a 20 mM stock solution of SPDP in DMSO or DMF.[5] For example, dissolve 2 mg of SPDP in 320 µL of DMSO.[5]

-

Dissolve the protein to be modified in the Conjugation Buffer at a concentration of 1-5 mg/mL.[8]

-

Add the SPDP stock solution to the protein solution. A 20 to 50-fold molar excess of SPDP to the protein is a common starting point, but this may require optimization.

-

Incubate the reaction for 30-60 minutes at room temperature.[5][8]

-

Remove excess, non-reacted SPDP and the NHS leaving group by passing the reaction mixture through a desalting column equilibrated with the Conjugation Buffer.[5][8]

-

The protein is now modified with pyridyl disulfide groups and can be used for conjugation to a sulfhydryl-containing molecule.

Protocol 2: Conjugation of an SPDP-Modified Protein to a Sulfhydryl-Containing Molecule

This protocol outlines the second stage, where the pyridyl disulfide-activated protein is reacted with a molecule containing a free sulfhydryl group.

Materials:

-

SPDP-modified protein (from Protocol 1)

-

Sulfhydryl-containing molecule (e.g., a second protein, peptide, or drug)

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5

Procedure:

-

Dissolve the sulfhydryl-containing molecule in the Conjugation Buffer.

-

Mix the SPDP-modified protein with the sulfhydryl-containing molecule. The molar ratio will depend on the desired final product and should be optimized.

-

Incubate the reaction mixture for at least 4 hours at room temperature, or overnight at 4°C.[5]

-

The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[5]

-

The final conjugate can be purified from unconjugated molecules and byproducts using size-exclusion chromatography or other appropriate chromatographic techniques.

Protocol 3: Creation of a Sulfhydryl Group on a Protein using SPDP and a Reducing Agent

If neither of the molecules to be conjugated possesses a free sulfhydryl group, one can be introduced using SPDP followed by reduction.

Materials:

-

SPDP-modified protein (from Protocol 1)

-

Dithiothreitol (DTT)

-

Reduction Buffer: 100 mM sodium acetate, 100 mM NaCl, pH 4.5 (to minimize reduction of native disulfide bonds)

-

Desalting column

Procedure:

-

Following the modification of the protein with SPDP as described in Protocol 1, remove the excess SPDP using a desalting column.

-

To the SPDP-modified protein, add DTT to a final concentration of 25-50 mM.[5][7]

-

Incubate for 30 minutes at room temperature to cleave the disulfide bond and expose a free sulfhydryl group.

-

Immediately remove the excess DTT and the released pyridine-2-thione using a desalting column equilibrated with an appropriate buffer for the subsequent conjugation step.

-

The now sulfhydryl-containing protein is ready to be conjugated to an SPDP-modified molecule or other sulfhydryl-reactive compounds.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction mechanism of SPDP bioconjugation.

Caption: General experimental workflow for protein-protein conjugation using SPDP.

References

- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 2. njbio.com [njbio.com]

- 3. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 4. covachem.com [covachem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Methodological & Application

Application Notes and Protocols for Amine-Reactive Protein Labeling

Topic: Py-ds-Prp-Osu Protocol for Protein Labeling

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol and application notes for the labeling of proteins using amine-reactive reagents, exemplified by the N-hydroxysuccinimide (NHS) ester chemistry. While the specific nomenclature "this compound" does not correspond to a commercially standard reagent, the "-Osu" suffix strongly indicates an NHS ester. Such reagents are widely employed for the covalent modification of primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group on proteins.

For the purpose of this guide, we will proceed with the understanding that "this compound" is a pyrene-based NHS ester, a common fluorescent probe used to study protein conformation, interactions, and localization.[1][2] The protocols and principles outlined herein are broadly applicable to a wide range of NHS ester-based labeling reagents.

Principle of NHS Ester-Based Protein Labeling

N-hydroxysuccinimide esters are highly reactive compounds that efficiently form stable amide bonds with primary amines on proteins under mild basic conditions.[3][4][5] The reaction is pH-dependent, with an optimal range of pH 8.3-8.5 to ensure the deprotonation of the target amino groups, making them nucleophilic.[6] At lower pH, the amino groups are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[6]

The general reaction is as follows:

Protein-NH₂ + Reagent-NHS → Protein-NH-CO-Reagent + NHS

Applications in Research and Drug Development

Amine-reactive labeling is a versatile tool with numerous applications, including:

-

Fluorescence Microscopy: Covalently attaching fluorescent dyes to antibodies and other proteins for imaging cellular and tissue targets.

-

Flow Cytometry: Labeling cell surface proteins for identification and quantification.

-

Immunoassays: Preparing labeled antibodies for ELISA, Western blotting, and other immunodetection methods.

-

Protein-Protein Interaction Studies: Using fluorescent probes to monitor conformational changes or proximity through techniques like Fluorescence Resonance Energy Transfer (FRET).[1]

-

Drug Delivery: Conjugating drugs or targeting moieties to protein carriers.

Quantitative Data Summary

The efficiency of protein labeling with NHS esters can be influenced by several factors, including the protein concentration, the molar ratio of the labeling reagent to the protein, the reaction buffer pH, and the incubation time. The following table summarizes typical parameters and expected outcomes for the labeling of a standard IgG antibody.

| Parameter | Recommended Range | Typical Outcome/Consideration |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[7] |

| Molar Excess of NHS Ester | 5 - 20 fold | A higher molar excess increases the degree of labeling (DOL), but may also lead to protein precipitation or loss of function. Optimization is often necessary. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | The buffer must be free of primary amines (e.g., Tris or glycine) which would compete with the protein for the labeling reagent. |

| Reaction pH | 8.3 - 8.5 | Optimal for efficient labeling of primary amines.[6] |

| Incubation Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | Longer incubation times can compensate for lower reaction temperatures or pH. |

| Degree of Labeling (DOL) | 2 - 8 | The desired number of label molecules per protein. A higher DOL can lead to signal amplification but also potential self-quenching of fluorescent dyes or compromised protein activity. |

Experimental Protocols

Materials and Reagents

-

Protein to be labeled (e.g., IgG antibody, BSA-free)

-

"this compound" (or other amine-reactive NHS ester)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification Column (e.g., Sephadex G-25 desalting column)

-

Phosphate Buffered Saline (PBS), pH 7.4

Protocol for Protein Labeling with an NHS Ester

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[7]

-

Ensure the protein solution is free of any amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into the Reaction Buffer.

-

-

Labeling Reagent Preparation:

-

Immediately before use, dissolve the "this compound" (NHS ester) in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[4]

-

-

Labeling Reaction:

-

Calculate the required volume of the NHS ester stock solution. A 10-fold molar excess is a good starting point for optimization.

-

Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted labeling reagent and byproducts using a desalting column equilibrated with PBS.

-

Collect the fractions containing the protein, which typically elute first.

-

-

Characterization of the Labeled Protein:

-

Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the specific absorbance maximum for the pyrene label (typically around 340 nm).

-

Diagrams

Caption: Experimental workflow for protein labeling with an NHS ester.

Caption: Reaction scheme of NHS ester protein labeling and hydrolysis.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. fluidic.com [fluidic.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. abpbio.com [abpbio.com]

Application Notes and Protocols for Py-ds-Prp-Osu Antibody Conjugation

Disclaimer: The following application notes and protocols are based on a hypothetical linker, "Py-ds-Prp-Osu," inferred from its name to contain a pyridine disulfide (Py-ds), a propyl spacer (Prp), and an N-hydroxysuccinimidyl ester (Osu). The data and procedures are representative of similar cleavable linkers used in antibody-drug conjugate (ADC) development and should be adapted and optimized for specific applications.

Application Notes

Introduction

This compound is a heterobifunctional crosslinker designed for the development of cleavable antibody-drug conjugates. Its design incorporates three key chemical moieties: an N-hydroxysuccinimide (Osu) ester for covalent linkage to primary amines (e.g., lysine residues) on the antibody, a propyl (Prp) spacer to provide spatial separation between the antibody and the payload, and a pyridine disulfide (Py-ds) group that introduces a cleavable disulfide bond. This disulfide bond is stable in systemic circulation but can be cleaved by intracellular reducing agents like glutathione, ensuring targeted release of the cytotoxic payload within the target cell.

Mechanism of Action

The conjugation of a cytotoxic drug to an antibody using this compound follows a two-step process. First, the Osu ester of the linker reacts with primary amine groups on the antibody, forming a stable amide bond.[][2] The drug, which is pre-functionalized with a thiol group, is then conjugated to the pyridine disulfide end of the linker via a disulfide exchange reaction. The resulting ADC circulates in the bloodstream, and upon binding to its target antigen on a cancer cell, it is internalized. Inside the cell, the higher concentration of reducing agents, such as glutathione, cleaves the disulfide bond in the linker, releasing the active drug to exert its cytotoxic effect.

Key Features and Applications

-

Amine-Reactive Conjugation: The Osu ester allows for straightforward conjugation to lysine residues on the antibody under mild pH conditions.[2][3]

-

Cleavable Disulfide Linker: The disulfide bond provides a mechanism for controlled intracellular drug release, which can improve the therapeutic window of the ADC by minimizing off-target toxicity.[4]

-

Versatility: This linker is suitable for conjugating a wide range of thiol-containing payloads, including cytotoxic drugs, fluorescent dyes, and other reporter molecules.

-

Application in ADC Development: this compound is designed for the preclinical and clinical development of ADCs for targeted cancer therapy.

Experimental Protocols

1. Antibody Preparation

Prior to conjugation, it is crucial to prepare the antibody in an amine-free buffer to prevent competition with the Osu ester.[5][6]

-

Materials:

-

Antibody (1-10 mg/mL)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Dialysis cassette (e.g., Slide-A-Lyzer, 10K MWCO) or desalting columns (e.g., Zeba Spin Desalting Columns).[5]

-

-

Protocol:

-

If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizers like BSA, it must be purified.[6]

-

Dialyze the antibody against 1X PBS, pH 7.2-7.5, for at least 4 hours at 4°C, with at least two buffer changes. Alternatively, use a desalting column according to the manufacturer's instructions.

-

Determine the final antibody concentration using a spectrophotometer at 280 nm.

-

2. Preparation of this compound Stock Solution

The Osu ester is moisture-sensitive and should be dissolved immediately before use.[3]

-

Materials:

-

This compound linker

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

-

Protocol:

3. Antibody-Linker Conjugation

This protocol is for a molar excess of linker to antibody. The optimal ratio should be determined empirically for each antibody-drug pair.

-

Materials:

-

Prepared antibody in PBS

-

10 mM this compound stock solution

-

-

Protocol:

-

Adjust the pH of the antibody solution to 8.0-8.5 by adding a small volume of 1 M sodium bicarbonate to increase the reactivity of the primary amines.[][2]

-

Add a 5-20 fold molar excess of the 10 mM this compound stock solution to the antibody solution while gently vortexing.[5] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[5]

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing, protected from light.[][2]

-

Remove the unreacted linker by dialysis against 1X PBS, pH 7.2-7.5, or by using a desalting column.

-

4. Drug Conjugation to Antibody-Linker Intermediate

This step involves the disulfide exchange reaction between the thiol-containing drug and the pyridine disulfide group on the antibody-linker intermediate.

-

Materials:

-

Antibody-linker intermediate

-

Thiol-containing drug stock solution (in a compatible solvent)

-

-

Protocol:

-

Add a 2-5 fold molar excess of the thiol-containing drug to the antibody-linker intermediate solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

-

5. Purification of the Antibody-Drug Conjugate

Purification is necessary to remove excess drug and other reaction byproducts.

-

Methods:

-

Size-Exclusion Chromatography (SEC): This is a common method to separate the larger ADC from smaller, unreacted components.[]

-

Dialysis: Extensive dialysis against PBS can also be used to remove small molecule impurities.

-

6. Characterization of the ADC

-

Drug-to-Antibody Ratio (DAR): The average number of drug molecules per antibody can be determined using UV-Vis spectroscopy or mass spectrometry.

-

Purity and Aggregation: SEC can be used to assess the purity of the ADC and the presence of aggregates.

-

In Vitro Stability: The stability of the ADC can be assessed by incubating it in serum and monitoring for drug deconjugation over time.[7]

Data Presentation

Table 1: Representative Quantitative Data for this compound Conjugation

| Parameter | Typical Value | Method of Analysis |

| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | UV-Vis Spectroscopy, Mass Spectrometry |

| Conjugation Efficiency | > 90% | SDS-PAGE, SEC |

| Monomeric Purity | > 95% | Size-Exclusion Chromatography (SEC) |

| In Vitro Serum Stability (7 days) | > 90% intact ADC | ELISA, Mass Spectrometry |

Note: These values are illustrative and will vary depending on the specific antibody, drug, and reaction conditions.

Visualizations

Caption: Experimental workflow for the preparation of an antibody-drug conjugate using this compound.

Caption: Chemical reaction scheme for antibody conjugation with this compound and a thiol-containing drug.

Caption: Signaling pathway for ADC internalization, processing, and intracellular drug release.

References

- 2. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]

- 3. bidmc.org [bidmc.org]

- 4. xcellon.bio [xcellon.bio]

- 5. broadpharm.com [broadpharm.com]

- 6. furthlab.xyz [furthlab.xyz]

- 7. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Hydroxysuccinimide (NHS) Ester Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents widely used in bioconjugation for covalently linking molecules to proteins, peptides, and other biomolecules.[1][2] This process is fundamental in various fields, including drug development, diagnostics, and proteomics.[1] The reaction involves the formation of a stable amide bond between the NHS ester and a primary aliphatic amine, such as the ε-amino group of a lysine residue on a protein.[3][4]

These application notes provide a comprehensive guide to understanding and performing reactions with NHS esters. While the specific compound "Py-ds-Prp-Osu" was not identified as a standard chemical name in our search, the "-Osu" suffix strongly indicates that it is an N-hydroxysuccinimide ester. Therefore, the principles, calculations, and protocols detailed below are based on the well-established chemistry of NHS esters and should be applicable to "this compound" and other similar reagents.

The following sections will cover the critical aspects of calculating molar excess, detailed experimental protocols for protein labeling, and key reaction parameters to ensure successful conjugation.

Calculating Molar Excess for NHS Ester Reactions

The molar excess of the NHS ester relative to the amount of the amine-containing biomolecule is a critical parameter that influences the degree of labeling (DOL).[5] An insufficient molar excess can lead to low labeling efficiency, while an excessive amount may result in protein precipitation or altered biological activity due to over-labeling.[6] The optimal molar ratio should be empirically determined for each specific protein and application.[3][4]

Formula for Calculating the Mass of NHS Ester:

A general formula to calculate the required weight of the NHS ester for a desired molar excess is as follows:

NHS Ester Weight (mg) = (Molar Excess) × (Biomolecule Weight (mg)) × (NHS Ester Molar Weight (Da)) / (Biomolecule Molar Weight (Da))[7][8]

For example, to label 3 mg of Bovine Serum Albumin (BSA) with a molar weight of 66,500 Da using an NHS ester with a molar weight of 616 Da, and aiming for an 8-fold molar excess, the calculation would be:

NHS Ester Weight (mg) = 8 × 3 mg × 616 Da / 66500 Da = 0.22 mg[7]

Recommended Molar Excess Ratios:

The optimal molar excess can vary depending on the protein concentration, the reactivity of the specific NHS ester, and the desired degree of labeling.[5][7] For dilute protein solutions, a greater molar excess of the NHS ester may be required to achieve the same level of labeling as for more concentrated solutions.[5][9]

| Application/Condition | Recommended Molar Excess (NHS Ester : Protein) | Notes |

| Mono-labeling of Proteins | 5-fold to 10-fold | A good starting point for achieving a low degree of labeling (1-3 labels per protein).[5][7][10] |

| General Antibody Labeling | 15-fold to 20-fold | Often used for robust labeling of antibodies for immunoassays.[4][9] |

| High-Efficiency Labeling | 20-fold or higher | May be necessary for less reactive proteins or when a high degree of labeling is desired.[9] |

| Dilute Protein Solutions (<2 mg/mL) | Higher molar excess may be required | The lower concentration reduces reaction efficiency, necessitating more NHS ester.[5] |

| Peptide Labeling | 100-fold to 1000-fold | Peptides often require a significantly higher molar excess for efficient conjugation.[11] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of a protein with an NHS ester.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][12]

Caption: General reaction scheme of an NHS ester with a primary amine on a protein.

Materials and Reagents

-

Protein to be labeled (free of amine-containing stabilizers like Tris or glycine)[3]

-

NHS ester reagent

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[2]

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[7]

-

Quenching Reagent (optional): 1 M Tris-HCl or 1 M glycine, pH 7.4[3]

-

Purification column (e.g., gel filtration/desalting column)[13]

Experimental Workflow

Caption: Experimental workflow for protein labeling with an NHS ester.

Detailed Protocol

-

Prepare the Protein Solution:

-

Prepare the NHS Ester Stock Solution:

-

Perform the Labeling Reaction:

-

Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (refer to the formula and table above).

-

While gently vortexing, add the NHS ester solution dropwise to the protein solution.[5]

-

-

Incubate the Reaction:

-

Quench the Reaction (Optional):

-

To stop the reaction, a quenching reagent such as Tris or glycine can be added to a final concentration of 50-100 mM.[3] This will react with any remaining NHS ester.

-

-

Purify the Conjugate:

-

Characterize the Conjugate:

Key Reaction Parameters

Successful NHS ester conjugations depend on careful control of several parameters. The table below summarizes the most important factors.

| Parameter | Recommended Conditions | Rationale and Notes |

| pH | 8.3 - 8.5 | This pH is a compromise: it is high enough to deprotonate primary amines for reaction but low enough to minimize the rapid hydrolysis of the NHS ester.[7][8] |

| Buffer | Sodium bicarbonate, phosphate, or borate buffers. | Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they compete in the reaction.[7][14] |

| Solvent for NHS Ester | Anhydrous DMSO or DMF | NHS esters are often not readily soluble in aqueous buffers and are prone to hydrolysis. A dry organic solvent is used for the stock solution.[2][7] |

| Temperature | Room temperature or 4°C | Room temperature reactions are faster (1-4 hours), while 4°C can be used for sensitive proteins (overnight incubation).[11][13] |

| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations generally lead to greater labeling efficiency.[5][7] |

By carefully considering these factors and following the outlined protocols, researchers can achieve consistent and successful conjugation of NHS esters for a wide range of applications in drug development and life sciences research.

References

- 1. app1-c89-pub.pressidium.com - Nhs Ester Chemistry [app1-c89-pub.pressidium.com]

- 2. NHS ester protocol for labeling proteins [abberior.rocks]

- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 4. resources.tocris.com [resources.tocris.com]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 6. mesoscale.com [mesoscale.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]

- 9. broadpharm.com [broadpharm.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. fivephoton.com [fivephoton.com]

- 12. glenresearch.com [glenresearch.com]

- 13. glenresearch.com [glenresearch.com]

- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

Application Notes and Protocols for Cell Surface Protein Labeling

Topic: Applications of Amine-Reactive, Cleavable Reagents in Cell Surface Labeling

For: Researchers, scientists, and drug development professionals.

Disclaimer: The specific reagent "Py-ds-Prp-Osu" is not found in the scientific literature under this designation. However, the components of the name suggest a functionality that is well-represented by a widely used class of reagents: amine-reactive, cleavable biotinylation agents. This document will focus on a representative and well-documented member of this class, Sulfosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate (Sulfo-NHS-SS-Biotin) , which possesses the likely intended characteristics: a reactive group for amine coupling (O-succinimidyl or Osu), a cleavable disulfide bond (ds), and a spacer arm, often with a biotin moiety for affinity purification.

Introduction

The study of the cell surface proteome, or "surfaceome," is critical for understanding cellular communication, signaling, and for the discovery of novel drug targets and biomarkers.[1][2] Chemical probes that can selectively label proteins on the surface of living cells are invaluable tools in this field. Sulfo-NHS-SS-Biotin is a membrane-impermeable reagent designed to label primary amines (e.g., on lysine residues) of extracellular protein domains.[3][4] Its key features include:

-

Amine Reactivity: The N-hydroxysulfosuccinimide (Sulfo-NHS) ester reacts efficiently with primary amines at physiological pH to form stable amide bonds.[5]

-

Membrane Impermeability: The sulfonate group on the NHS ring renders the molecule water-soluble and prevents it from crossing the plasma membrane, ensuring specific labeling of cell surface proteins on intact cells.[4]

-

Cleavable Spacer Arm: A disulfide bond within the spacer arm allows for the cleavage of the biotin tag from the labeled protein using reducing agents like dithiothreitol (DTT).[6][7] This is particularly useful for eluting captured proteins from avidin or streptavidin affinity resins.

-

Biotin Moiety: Biotin exhibits an exceptionally high affinity for avidin and its derivatives (streptavidin, neutravidin), enabling efficient enrichment and purification of labeled proteins.[7]

Applications in Research and Drug Development

The selective labeling and subsequent enrichment of cell surface proteins using reagents like Sulfo-NHS-SS-Biotin have numerous applications:

-

Identification of Novel Drug Targets: By comparing the surface proteomes of healthy versus diseased cells, researchers can identify proteins that are uniquely expressed or overexpressed in a pathological state, presenting potential targets for therapeutic intervention.[2][8]

-

Biomarker Discovery: Proteins shed or differentially expressed on the cell surface can serve as valuable biomarkers for disease diagnosis, prognosis, and monitoring treatment response.[9]

-

Understanding Drug Mechanism of Action: This technique can be used to study how a drug alters the cell surface proteome, providing insights into its mechanism of action and potential off-target effects.

-

Analysis of Protein Trafficking and Internalization: By labeling surface proteins and tracking their fate over time, researchers can study processes like endocytosis and receptor turnover.[10]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for cell surface protein labeling experiments using Sulfo-NHS-SS-Biotin. These values should be optimized for specific cell types and experimental goals.

Table 1: Reagent Preparation and Labeling Conditions

| Parameter | Recommended Range | Notes |

| Sulfo-NHS-SS-Biotin Concentration | 0.25 - 2 mg/mL | Higher concentrations can lead to increased labeling but may also affect cell viability. |

| Cell Density for Labeling | 1 x 10^6 - 25 x 10^6 cells/mL | Higher cell densities are generally more efficient.[4] |

| Reaction Buffer | Amine-free buffer (e.g., PBS), pH 7.2-8.0 | Buffers containing primary amines (e.g., Tris) will quench the reaction.[3] |

| Incubation Time | 15 - 30 minutes | Longer incubation times do not necessarily increase labeling and may harm cells. |

| Incubation Temperature | 4°C or on ice | Low temperature minimizes membrane transport and protein internalization.[10] |

Table 2: Affinity Purification and Elution

| Parameter | Recommended Conditions | Notes |

| Affinity Resin | Streptavidin or NeutrAvidin agarose | NeutrAvidin often shows lower non-specific binding. |

| Lysis Buffer | RIPA buffer or other non-denaturing lysis buffer with protease inhibitors | The choice of buffer depends on downstream applications. |

| Binding/Incubation Time | 2 - 4 hours or overnight | Overnight incubation at 4°C can increase capture efficiency. |

| Wash Buffer | Lysis buffer with decreasing concentrations of detergent | Extensive washing is crucial to remove non-specifically bound proteins. |

| Elution Buffer (Cleavage) | 50-100 mM DTT in a suitable buffer (e.g., PBS) | Incubation for 30-60 minutes at room temperature is typically sufficient. |

Experimental Protocols

Protocol 1: Cell Surface Biotinylation of Adherent Cells

-

Cell Preparation:

-

Culture cells to 80-90% confluency in an appropriate culture vessel.

-

Wash the cells twice with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any contaminating proteins from the culture medium.

-

-

Biotinylation Reaction:

-

Immediately before use, prepare a 1 mg/mL solution of Sulfo-NHS-SS-Biotin in ice-cold PBS, pH 8.0.

-

Add the Sulfo-NHS-SS-Biotin solution to the cells, ensuring the entire surface is covered.

-

Incubate for 30 minutes at 4°C with gentle rocking.

-

-

Quenching and Cell Lysis:

-

Aspirate the biotinylation solution and wash the cells once with a quenching buffer (e.g., PBS containing 100 mM glycine or Tris) to stop the reaction.

-

Wash the cells twice more with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant for affinity purification.

-

Protocol 2: Affinity Purification of Biotinylated Proteins

-

Preparation of Affinity Resin:

-

Wash an appropriate amount of streptavidin-agarose beads with lysis buffer to remove any storage solution.

-

-

Binding of Biotinylated Proteins:

-

Add the cleared cell lysate to the washed streptavidin beads.

-

Incubate for 2-4 hours or overnight at 4°C with end-over-end rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively (at least 3-5 times) with lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

To elute the captured proteins, add an elution buffer containing 50-100 mM DTT to the beads.

-

Incubate for 30-60 minutes at room temperature with occasional vortexing.

-

Centrifuge the beads and collect the supernatant containing the eluted cell surface proteins.

-

Diagrams

Caption: Experimental workflow for cell surface protein labeling and enrichment.

Caption: Mechanism of labeling and cleavage for Sulfo-NHS-SS-Biotin.

References

- 1. "Cell Surface Capture" Workflow for Label-Free Quantification of the Cell Surface Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. store.sangon.com [store.sangon.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 6. apexbt.com [apexbt.com]

- 7. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Quantitative Analysis of Surface Plasma Membrane Proteins of Primary and Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Peptide Modification Using Py-ds-Prp-Osu

For Researchers, Scientists, and Drug Development Professionals

Introduction to Py-ds-Prp-Osu

This compound is a heterobifunctional crosslinking reagent designed for the covalent modification of peptides and proteins. The acronym corresponds to its chemical structure: Py ridyl-d is ulfide-Pr op ionyl-O -su ccinimidyl ester. This reagent possesses two distinct reactive groups, enabling a two-step conjugation strategy.

-

N-hydroxysuccinimide (NHS) Ester: This functional group reacts with primary amines, such as the N-terminus of a peptide or the ε-amine of a lysine residue, to form a stable amide bond.

-

Pyridyl Disulfide: This group reacts specifically with free sulfhydryl (thiol) groups, typically from a cysteine residue, to form a disulfide bond. This bond is cleavable under reducing conditions.

The dual reactivity of this compound makes it a versatile tool for various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), the attachment of imaging agents, and the creation of targeted drug delivery systems.[1][2][3] The propionyl group acts as a spacer between the two reactive ends.

Mechanism of Action

The modification of a peptide using this compound is a two-stage process.

Stage 1: Amine Acylation The NHS ester end of this compound reacts with a primary amine on the target peptide (Peptide 1), forming a stable amide linkage. This reaction is pH-dependent, with higher pH values favoring the reaction.[4] By controlling the pH, some selectivity for the N-terminal amine (pKa ≈ 7.6–8.0) over lysine side-chain amines (pKa ≈ 9.3–9.5) can be achieved.[4][5]

Stage 2: Disulfide Exchange The now-modified peptide, which bears a pyridyl disulfide group, can react with a second molecule containing a free sulfhydryl group (e.g., another peptide with a cysteine, a drug molecule, or a carrier protein). This reaction involves a disulfide exchange, forming a new disulfide bond between the two molecules and releasing pyridine-2-thione. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the reaction progress.[6]

Caption: Two-stage reaction mechanism of this compound.

Quantitative Data

The efficiency of peptide modification depends on several factors, including pH, temperature, reactant concentrations, and the specific peptide sequence. The following tables provide typical reaction parameters and expected outcomes based on literature for similar crosslinkers.

Table 1: Reaction Conditions for Amine Acylation (Stage 1)

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 9.0 | pH > 8.5 increases the rate of NHS ester hydrolysis. For N-terminal selectivity, a pH of ~7.0 can be used.[4] |

| Temperature | 4°C - 25°C (Room Temp) | Lower temperatures can minimize side reactions. |

| Molar Ratio | 1:1 to 1:10 (Peptide:Reagent) | Excess reagent can drive the reaction to completion but may lead to multiple modifications if several amines are present. |

| Reaction Time | 30 minutes - 2 hours | Monitor progress by HPLC-MS. |

| Solvent | Amine-free buffers (e.g., PBS, HEPES) | A co-solvent like DMSO may be needed to dissolve the reagent. |

Table 2: Reaction Conditions for Disulfide Exchange (Stage 2)

| Parameter | Recommended Range | Notes |

| pH | 4.0 - 7.5 | Optimal pH for disulfide exchange is 4-5, but physiological pH is also effective.[6][7] |

| Temperature | 25°C (Room Temp) | Reaction is typically rapid at room temperature. |

| Molar Ratio | 1:1 to 1:5 (Activated Peptide:SH-Molecule) | Excess of the thiol-containing molecule can be used. |

| Reaction Time | 1 - 4 hours | Monitor by observing the release of pyridine-2-thione at 343 nm or by HPLC-MS. |

| Solvent | Aqueous buffers (e.g., PBS, HEPES) with EDTA | EDTA is recommended to prevent disulfide bond reduction by trace metal ions. |

Experimental Protocols

Protocol 1: Modification of a Peptide with this compound (Stage 1)

This protocol describes the modification of a peptide containing a primary amine with this compound.

Materials:

-

Peptide of interest

-

This compound

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., Reversed-Phase HPLC)

Procedure:

-

Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.

-

Reaction: Add a 5 to 10-fold molar excess of the dissolved this compound to the peptide solution. Vortex gently to mix.

-

Incubation: Allow the reaction to proceed for 1 hour at room temperature with gentle stirring.

-

Quenching: Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 15 minutes.

-

Purification: Purify the modified peptide from excess reagent and byproducts using Reversed-Phase HPLC.

-

Analysis: Confirm the modification and assess purity using LC-MS. The modified peptide should show a mass increase corresponding to the mass of the incorporated linker minus the NHS group.

Protocol 2: Conjugation of the Activated Peptide to a Thiol-Containing Molecule (Stage 2)

This protocol describes the reaction between the Py-ds-Prp-activated peptide and a molecule containing a free sulfhydryl group.

Materials:

-

Purified Py-ds-Prp-activated peptide from Protocol 1

-

Thiol-containing molecule (e.g., a cysteine-containing peptide)

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

-

Spectrophotometer

-

Purification system (e.g., Size-Exclusion or Reversed-Phase HPLC)

Procedure:

-

Reactant Preparation: Dissolve the purified activated peptide and the thiol-containing molecule in the Conjugation Buffer.

-

Reaction: Combine the reactants at a molar ratio of 1:1.5 (Activated Peptide : Thiol-Molecule).

-

Monitoring (Optional): To monitor the reaction kinetics, measure the absorbance of the solution at 343 nm. The increase in absorbance corresponds to the release of pyridine-2-thione (Molar extinction coefficient ≈ 8080 M⁻¹cm⁻¹).

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature.

-

Purification: Purify the final conjugate using an appropriate chromatography method (e.g., RP-HPLC or SEC) to separate the conjugate from unreacted starting materials.

-

Analysis: Characterize the final conjugate by LC-MS to confirm the correct molecular weight and by SDS-PAGE (if applicable) to assess purity.

Visualizations

Experimental Workflow

The following diagram outlines the complete workflow from peptide modification to final analysis.

Caption: General experimental workflow for peptide conjugation.

Application Example: Targeted Peptide-Drug Conjugate

This diagram illustrates a conceptual application where a cell-targeting peptide is conjugated to a cytotoxic drug for targeted delivery.

References

- 1. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PrimoVeNde [librarysearch.library.utoronto.ca]

- 4. Solution versus Gas-Phase Modification of Peptide Cations with NHS-Ester Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solution versus gas-phase modification of peptide cations with NHS-ester reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SPDP-Mediated Targeted Drug Delivery

A Representative Case Study Using N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) for Doxorubicin Delivery

For Researchers, Scientists, and Drug Development Professionals

Initial searches for "Py-ds-Prp-Osu" did not yield a publicly documented chemical entity for targeted drug delivery. The nomenclature, however, strongly suggests a molecule with a pyridyl disulfide (Py-ds) group for thiol-reactivity, a propionate (Prp) spacer, and an N-hydroxysuccinimide ester (Osu) for amine reactivity. A well-characterized and widely used compound that fits this structural motif is N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP). Therefore, these application notes will focus on SPDP as a representative and functionally equivalent crosslinker for targeted drug delivery systems, using the cytotoxic agent Doxorubicin as a model payload.

Introduction to SPDP in Targeted Drug Delivery

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a heterobifunctional crosslinker used to conjugate molecules containing primary amines to molecules with sulfhydryl groups. In the context of targeted drug delivery, SPDP is instrumental in creating antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells.

The key features of the SPDP linker are:

-

Amine-Reactive NHS Ester: This group reacts with primary amines, such as those on the lysine residues of antibodies, to form stable amide bonds.

-

Thiol-Reactive Pyridyl Disulfide: This group reacts with sulfhydryl (thiol) groups to form a disulfide bond. This bond is cleavable under the reducing conditions found inside cells, allowing for the targeted release of the drug.

-

Cleavable Disulfide Bond: The disulfide linkage is relatively stable in the bloodstream but is readily cleaved by intracellular reducing agents like glutathione, ensuring that the cytotoxic payload is released primarily inside the target cells.

Mechanism of Action

The therapeutic strategy of an SPDP-linked ADC, such as an anti-HER2 antibody-Doxorubicin conjugate, involves several steps:

-

Circulation and Targeting: The ADC circulates in the bloodstream, with the SPDP linker protecting the drug from premature release. The antibody component of the ADC specifically binds to its target antigen (e.g., HER2) on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.

-

Intracellular Trafficking: The ADC is trafficked to intracellular compartments, such as endosomes and lysosomes.

-

Drug Release: The high concentration of reducing agents (e.g., glutathione) in the cytoplasm cleaves the disulfide bond of the SPDP linker, releasing the Doxorubicin payload.

-

Cytotoxicity: The released Doxorubicin exerts its cytotoxic effects, primarily by intercalating into the DNA and inhibiting the function of topoisomerase II, which leads to DNA damage and ultimately apoptosis (programmed cell death).

Quantitative Data

The following tables summarize key quantitative data related to the use of SPDP linkers in constructing and evaluating ADCs.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

| Targeting Moiety | Drug | Linker | Molar Ratio (Linker:Moiety) | Conjugation Efficiency (%) | Average DAR | Reference |

| Trastuzumab (anti-HER2) | Doxorubicin | SPDP | 20:1 | ~95% | 3.5 | Fictionalized Data for Illustrative Purposes |

| Rituximab (anti-CD20) | MMAE | SPDP | 10:1 | ~90% | 3.8 | Fictionalized Data for Illustrative Purposes |

| Cetuximab (anti-EGFR) | Doxorubicin | SPDP | 15:1 | ~92% | 3.6 | Fictionalized Data for Illustrative Purposes |

Note: Conjugation efficiency and DAR are highly dependent on reaction conditions such as pH, temperature, and the specific properties of the antibody and drug.

Table 2: In Vitro Drug Release Kinetics from SPDP-Linked Conjugates

| Conjugate | Release Condition | Time (hours) | Cumulative Drug Release (%) | Reference |

| Trastuzumab-SPDP-Doxorubicin | PBS (pH 7.4) | 24 | < 5% | Fictionalized Data for Illustrative Purposes |

| Trastuzumab-SPDP-Doxorubicin | PBS (pH 7.4) + 10 mM Glutathione | 6 | ~40% | Fictionalized Data for Illustrative Purposes |

| Trastuzumab-SPDP-Doxorubicin | PBS (pH 7.4) + 10 mM Glutathione | 24 | > 90% | Fictionalized Data for Illustrative Purposes |

Table 3: Plasma Stability of SPDP-Linked ADCs

| ADC | Species | Time (days) | % Intact ADC Remaining | Reference |

| Trastuzumab-SPDP-Doxorubicin | Human Plasma | 1 | ~90% | Fictionalized Data for Illustrative Purposes |

| Trastuzumab-SPDP-Doxorubicin | Human Plasma | 7 | ~60% | Fictionalized Data for Illustrative Purposes |

| Rituximab-SPDP-MMAE | Mouse Plasma | 1 | ~85% | Fictionalized Data for Illustrative Purposes |

| Rituximab-SPDP-MMAE | Mouse Plasma | 5 | ~50% | Fictionalized Data for Illustrative Purposes |

Experimental Protocols

Protocol 1: Conjugation of Doxorubicin to an Antibody using SPDP

Materials:

-

Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

-

SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Doxorubicin-SH (Doxorubicin modified with a thiol group)

-

Desalting columns (e.g., Sephadex G-25)

-

Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

Procedure:

Part A: Modification of the Antibody with SPDP

-

Prepare a stock solution of SPDP in anhydrous DMF or DMSO (e.g., 20 mM).

-

Dissolve the antibody in the reaction buffer to a final concentration of 5-10 mg/mL.

-

Add a 10- to 20-fold molar excess of the SPDP stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Remove the excess SPDP and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.

-

Determine the degree of SPDP incorporation by measuring the release of pyridine-2-thione upon reduction with an excess of a reducing agent like DTT and measuring the absorbance at 343 nm.

Part B: Conjugation of Doxorubicin-SH to the SPDP-Modified Antibody

-

Dissolve the Doxorubicin-SH in a suitable solvent (e.g., DMSO).

-

Add a 2- to 5-fold molar excess of Doxorubicin-SH to the SPDP-modified antibody solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

-

Purify the resulting ADC from unconjugated drug and other byproducts using a desalting column or size-exclusion chromatography.

-

Characterize the final ADC for its drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: In Vitro Drug Release Assay

Materials:

-

Antibody-Drug Conjugate (e.g., Trastuzumab-SPDP-Doxorubicin)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Glutathione (GSH)

-

Incubator at 37°C

-

Analytical method for quantifying the released drug (e.g., HPLC, fluorescence spectroscopy)

Procedure:

-

Prepare two sets of solutions of the ADC in PBS at a known concentration.

-

To one set of solutions, add GSH to a final concentration of 10 mM to simulate the intracellular reducing environment. The other set will serve as a negative control.

-

Incubate all samples at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each sample.

-

Separate the released drug from the ADC. This can be done by precipitating the antibody with an organic solvent (e.g., acetonitrile) or by using centrifugal filter units.

-

Quantify the amount of released drug in the supernatant using a pre-validated analytical method.

-

Calculate the cumulative percentage of drug release at each time point.

Protocol 3: In Vitro Cell Viability (MTT) Assay

Materials:

-

Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

-

Non-target cell line (e.g., MCF-7, low HER2 expression)

-

Cell culture medium and supplements

-

Antibody-Drug Conjugate (ADC)

-

Free Doxorubicin (as a positive control)

-